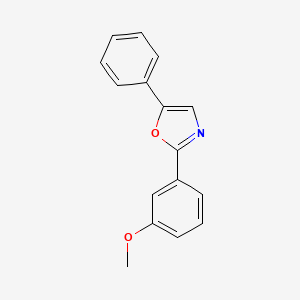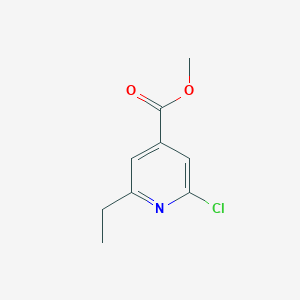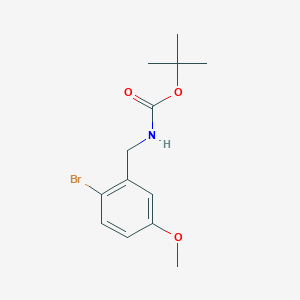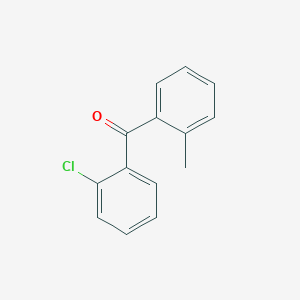
4-(2-Methoxyphenyl)-2-methylphenol
描述
4-(2-Methoxyphenyl)-2-methylphenol, also known as 2-methoxy-4-methylphenol, is a phenolic compound that is used in a variety of scientific and industrial applications. It has a wide range of properties, including a low melting point, low volatility, low toxicity, and a high affinity for organic compounds. It has been used in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and dyes. In addition, it has been used in the manufacture of polymers, adhesives, and in the protection of metals from corrosion. Furthermore, it has been used in the study of the biochemical and physiological effects of various compounds on organisms.
作用机制
Target of Action
The primary targets of 4-(2-Methoxyphenyl)-2-methylphenol are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, through a process of binding. The binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . The in silico docking and molecular dynamics simulations provide further insights into this interaction .
Biochemical Pathways
The alpha1-adrenergic receptors, which are the targets of 4-(2-Methoxyphenyl)-2-methylphenol, are associated with numerous neurodegenerative and psychiatric conditions . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The affected pathways and their downstream effects are related to these conditions and neurotransmitters.
Pharmacokinetics
The pharmacokinetic profile of 4-(2-Methoxyphenyl)-2-methylphenol involves absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, influencing its effectiveness as a potential alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of 4-(2-Methoxyphenyl)-2-methylphenol’s action are primarily related to its interaction with alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence neurological conditions that these receptors are associated with .
实验室实验的优点和局限性
4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively non-toxic, making it safe to use in experiments. In addition, it has a low melting point, making it easy to use in a variety of laboratory experiments. Furthermore, it has a high affinity for organic compounds, making it useful in the synthesis of various organic compounds.
One limitation of 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol is that it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very stable, making it difficult to store for long periods of time. Furthermore, it is not very reactive, making it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for research involving 4-(2-Methoxyphenyl)-2-methylphenolmethylphenol. One potential direction is to further investigate its biochemical and physiological effects, including its anti-inflammatory and antioxidant effects. In addition, further research could be conducted to investigate its ability to inhibit certain enzymes, such as cytochrome P450 enzymes. Furthermore, further research could be conducted to investigate its potential use in the synthesis of various organic compounds, such as pharmaceuticals and fragrances. Finally, further research could be conducted to investigate its potential use in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion.
科学研究应用
4-(2-Methoxyphenyl)-2-methylphenolmethylphenol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and fragrances. In addition, it has been used in the study of the biochemical and physiological effects of various compounds on organisms. It has also been used in the manufacture of polymers and adhesives, as well as in the protection of metals from corrosion. Furthermore, it has been used in the study of the effects of various compounds on the environment.
属性
IUPAC Name |
4-(2-methoxyphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-11(7-8-13(10)15)12-5-3-4-6-14(12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMOZUWPMBJJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466524 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2-methylphenol | |
CAS RN |
796866-40-5 | |
| Record name | 4-(2-METHOXYPHENYL)-2-METHYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Di-tert-butyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3059499.png)





![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)



